molecular formula C13H9BrClNO B6285964 4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol;  >90% CAS No. 1337968-98-5

4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%

Cat. No. B6285964
CAS RN: 1337968-98-5
M. Wt: 310.57 g/mol
InChI Key: JTZYREHINFJETQ-UHFFFAOYSA-N
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Description

4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C13H9BrClNO and a molecular weight of 310.57 . It is used for research purposes .


Synthesis Analysis

An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol (HL), which was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .


Molecular Structure Analysis

The molecule has a planar structure with dihedral angles between the two aromatic rings . The Schiff base structure was confirmed using various techniques including elemental and thermogravimetric analyses, conductivity measurements, powder X-ray diffraction, nuclear magnetic resonance (1H and 13C), infrared, ultraviolet-visible, energy dispersive X-ray-scanning electron and mass spectroscopies .


Chemical Reactions Analysis

The Schiff base (HL) was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts . The complexes showed enhanced activity over the free Schiff base ligand in all the assays .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.57 and a molecular formula of C13H9BrClNO . The crystals were observed to have different colors at room temperature .

Scientific Research Applications

Molecular Structure Analysis

The compound’s molecular structure has been studied for its interesting intramolecular O-H⋯N hydrogen bonds which generate S(6) ring motifs . The dihedral angle between the substituted benzene rings is 43.90° , and the crystal structure features short intermolecular Br⋯Br and Cl⋯Cl contacts . These characteristics are significant for understanding the reactivity and interaction of the compound with other molecules.

Antimicrobial Applications

Research suggests that derivatives of this compound can play an important role as antimicrobial agents . This application is crucial in the development of new medications and treatments for bacterial infections.

Antioxidative Properties

Compounds similar to 4-bromo-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol have been identified to possess antioxidative properties . These properties are valuable in the field of biochemistry and pharmacology, particularly in the prevention of oxidative stress-related diseases.

Antibiotic Potency

The compound’s framework has been associated with antibiotic potency . This is particularly relevant in the pharmaceutical industry for the synthesis of new antibiotic drugs.

Anticancer Research

There is evidence that related compounds exhibit anticancer activities . This application is of immense interest in oncology for the development of novel cancer therapies.

Enzyme-Catalyzed Copolymerization

4-Bromo-2-chlorophenol, a metabolite of the compound, has been used in enzyme-catalyzed copolymerizations with phenols . This process is significant in the field of materials science for creating biologically active polymers.

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

4-bromo-2-[(2-chlorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZYREHINFJETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425250
Record name Phenol, 4-bromo-2-[[(2-chlorophenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-bromo-2-[[(2-chlorophenyl)imino]methyl]-

CAS RN

89046-29-7
Record name Phenol, 4-bromo-2-[[(2-chlorophenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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